1-ethyl-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with sulfonamide precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the pyrazole rings can interact with various receptors and proteins, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Similar structure but lacks the additional pyrazole ring.
2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL-1H-PYRAZOLE-4-SULFONAMIDE: Similar structure but with different substituents.
Uniqueness
1-ETHYL-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of multiple pyrazole rings and a sulfonamide group, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H23N5O2S |
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Molecular Weight |
325.43 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H23N5O2S/c1-5-18-10-14(13(4)17-18)22(20,21)16-8-11(2)9-19-12(3)6-7-15-19/h6-7,10-11,16H,5,8-9H2,1-4H3 |
InChI Key |
ZZGURFJLLNWWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC=N2)C |
Origin of Product |
United States |
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